Bufuralol - 54340-62-4

Bufuralol

Catalog Number: EVT-261923
CAS Number: 54340-62-4
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bufuralol (1-(7-Ethylbenzofuran-2-yl)-2-tert.-butylamino-1-hydroxyethane hydrochloride) [] is a synthetic compound classified as a β-adrenoceptor antagonist []. It serves as a valuable tool in scientific research, particularly in the fields of pharmacology, biochemistry, and genetics, due to its role as a probe for the cytochrome P450 (CYP) enzyme, specifically CYP2D6 [, , , , ]. Its metabolism exhibits polymorphism, making it valuable for studying interindividual variability in drug response [, , ].

Synthesis Analysis

The synthesis of Bufuralol can be achieved through several methods. One approach utilizes 7-ethylbenzofuran-2-carbaldehyde as the starting material []. The synthesis proceeds through a series of reactions including transcyanation, Ritter reaction, and reduction of amide []. Transcyanation can be catalyzed by oxynitrilase enzymes, such as those from almond or loquat, to introduce chirality to the molecule []. Subsequent Ritter reaction with tert-butyl alcohol and reduction of the resulting amide yield Bufuralol [].

Molecular Structure Analysis

Bufuralol possesses a chiral center, giving rise to two enantiomers: 1'R-Bufuralol and 1'S-Bufuralol []. This chirality is crucial for its interaction with enzymes and receptors, influencing its pharmacological activity [].

Chemical Reactions Analysis

The primary metabolic pathway of Bufuralol involves hydroxylation, predominantly at the 1''-position of the ethyl group attached to the aromatic 7-position []. This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP2D6 in humans, forming 1''-hydroxybufuralol [, ]. Further oxidation or dehydrogenation of 1''-hydroxybufuralol leads to the formation of 1''-oxobufuralol []. Both metabolites exhibit β-adrenoceptor blocking activities [].

Applications

Probe for CYP2D6 Activity

Bufuralol serves as a highly sensitive probe for assessing CYP2D6 activity, both in vitro and in vivo [, , , , , , ]. Its metabolism exhibits significant interindividual variability, largely attributed to genetic polymorphisms in the CYP2D6 gene [, , ]. This makes it a valuable tool for investigating the role of CYP2D6 in drug metabolism, drug interactions, and pharmacogenetic studies.

Investigation of Drug Metabolism Polymorphism

The polymorphic metabolism of Bufuralol, particularly its 1'-hydroxylation, has been instrumental in understanding the debrisoquine/sparteine-type polymorphism of drug oxidation [, , , , ]. This discovery has significantly impacted the field of pharmacogenetics, leading to the identification of genetic variations influencing drug response.

Bufuralol and its metabolites have been extensively used to characterize the kinetic parameters of CYP2D6 and other CYP enzymes involved in its metabolism [, , , , , , , , , , , ]. Additionally, it serves as a model substrate for investigating the inhibitory potential of various drugs and compounds on CYP2D6 activity.

Development of Animal Models

The Dark Agouti rat, which exhibits deficient Bufuralol 1'-hydroxylation activity due to a natural mutation in the CYP2D gene, has been established as an animal model for studying the consequences of CYP2D deficiency []. This model aids in understanding the impact of CYP2D polymorphisms on drug response and toxicity.

Future Directions
  • Elucidating the Role of CYP2D49: Further investigation into the newly discovered avian CYP2D49 and its substrate specificity could provide valuable insights into the evolution and functional diversity of CYP2D enzymes [].
  • Exploring Structure-Function Relationships: Detailed studies exploring the structure-function relationships of CYP2D49, especially the roles of specific amino acid residues in substrate recognition and catalysis, could contribute to a better understanding of CYP2D enzyme mechanisms [].

1'-Hydroxybufuralol

  • Compound Description: 1'-Hydroxybufuralol is the primary metabolite of Bufuralol formed via 1'-hydroxylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2D6. [, , , , , , , , , , , , , , , , ] 1'-Hydroxybufuralol exhibits β-adrenoceptor blocking activity comparable to or exceeding that of Bufuralol. []
  • Relevance: This compound is a key metabolite of Bufuralol and serves as a marker for CYP2D6 activity. Structural differences lie in the addition of a hydroxyl group at the 1'-position of the bufuralol molecule. [, , , , , , , , , , , , , , , , ]

1'-Oxobufuralol

  • Compound Description: 1'-Oxobufuralol is a metabolite of Bufuralol, formed by further oxidation of 1'-hydroxybufuralol. [, ] It also exhibits β-adrenoceptor blocking activity, similar to or even higher than Bufuralol itself. [, ]
  • Relevance: 1'-Oxobufuralol is another important metabolite of Bufuralol, arising from its oxidative metabolism. It differs from Bufuralol by the presence of a ketone group at the 1''-position. [, ]

4-Hydroxybufuralol

  • Compound Description: 4-Hydroxybufuralol is a minor metabolite of Bufuralol, generated by hydroxylation at the 4-position, primarily catalyzed by the cytochrome P450 enzyme CYP1A2. [, , ]
  • Relevance: This metabolite, unlike 1'-hydroxybufuralol, is primarily formed by CYP1A2 and not CYP2D6. This difference highlights the involvement of multiple enzymes in Bufuralol metabolism. [, , ]

6-Hydroxybufuralol

  • Compound Description: 6-Hydroxybufuralol is a minor metabolite of Bufuralol formed via hydroxylation at the 6-position. Similar to 4-hydroxybufuralol, its formation is primarily attributed to CYP1A2. [, , , ] Interestingly, in guinea pigs, 6-hydroxybufuralol constitutes the major metabolite produced by hepatic microsomes, contrasting with other species where 1'-hydroxybufuralol dominates. []
  • Relevance: This is another metabolite demonstrating the involvement of CYP1A2 in Bufuralol metabolism. The variation in 6-hydroxybufuralol formation across species underscores potential interspecies differences in Bufuralol metabolism. [, , , ]

7-(1-Hydroxyethyl)-2-[1-hydroxy-2-(tert-butylamino)ethyl]benzofurans

  • Compound Description: These compounds are diastereomeric benzylic hydroxylation metabolites of Bufuralol, also referred to as 1''-hydroxybufuralol diastereomers. []
  • Relevance: These diastereomers provide insights into the stereoselectivity of Bufuralol metabolism, particularly at the benzylic position. Their formation can vary depending on the species and specific enzymes involved. []

Debrisoquine

  • Compound Description: Debrisoquine is a drug that exhibits polymorphic metabolism similar to Bufuralol, primarily mediated by CYP2D6. [, , , , , , , , , , , ] The capacity for debrisoquine hydroxylation is used as a phenotypic marker for CYP2D6 activity. Individuals deficient in CYP2D6 activity are categorized as "poor metabolizers" of debrisoquine. [, , , , , , , , , , , ]
  • Relevance: Debrisoquine's metabolism is often studied alongside Bufuralol, particularly in the context of CYP2D6 polymorphism. Similarities in their metabolic pathways make them valuable tools for studying individual variations in drug metabolism. [, , , , , , , , , , , ]

4-Hydroxydebrisoquine

  • Compound Description: 4-Hydroxydebrisoquine is the primary metabolite of Debrisoquine, formed via 4-hydroxylation catalyzed by CYP2D6. [, ]
  • Relevance: This metabolite is a direct product of CYP2D6-mediated metabolism of Debrisoquine and serves as a marker for this enzyme's activity, much like 1'-hydroxybufuralol does for Bufuralol. [, ]

Propranolol

  • Compound Description: Propranolol is a β-adrenoceptor antagonist, often used as a comparator drug in studies investigating Bufuralol's pharmacodynamic and pharmacokinetic properties. [, , , , ] Like Bufuralol, it undergoes extensive oxidative metabolism. []
  • Relevance: Propranolol's pharmacological profile and metabolism make it a useful reference compound in studies evaluating Bufuralol's actions and disposition in various experimental settings. [, , , , ]

4-Hydroxypropranolol

  • Compound Description: 4-Hydroxypropranolol is a metabolite of Propranolol generated via 4-hydroxylation. [, ]
  • Relevance: This metabolite, similar to 4-hydroxydebrisoquine, serves as a marker for CYP2D6 activity. [, ]

Dextromethorphan

  • Compound Description: Dextromethorphan is a drug primarily metabolized by CYP2D6, making it a useful probe substrate for investigating CYP2D6 activity. [, , ]
  • Relevance: Dextromethorphan, similar to Bufuralol and Debrisoquine, is often used to study CYP2D6 activity and assess the impact of genetic polymorphisms on its function. [, , ]

Metoprolol

  • Compound Description: Metoprolol, another β-adrenoceptor antagonist, shares a similar metabolic fate with Bufuralol, undergoing extensive oxidative metabolism. [, , , ] Its metabolism is significantly impacted by CYP2D6 polymorphism, making it a valuable probe for this enzyme's activity. [, , , ]
  • Relevance: Metoprolol serves as a comparator drug in studies evaluating Bufuralol's pharmacodynamic and pharmacokinetic properties. Its sensitivity to CYP2D6 polymorphism makes it a useful tool to study the clinical implications of this polymorphism on drug response. [, , , ]

O-Demethylmetoprolol and α-Hydroxymetoprolol

  • Compound Description: These are two major metabolites of Metoprolol. [, ] The ratio of their formation can vary depending on the specific CYP enzyme involved. []
  • Relevance: These metabolites are used to study the regioselectivity of Metoprolol metabolism and to understand the contribution of different CYP enzymes, including CYP2D6, to its biotransformation. [, ]

Sparteine

  • Compound Description: Sparteine is a drug that exhibits polymorphic metabolism, primarily catalyzed by CYP2D6. [, , , ] Individuals deficient in CYP2D6 activity are termed "poor metabolizers" of sparteine, similar to Debrisoquine. [, , , ]
  • Relevance: Sparteine is frequently studied alongside Bufuralol and Debrisoquine, particularly in the context of CYP2D6 polymorphism. Their shared metabolic pathway and sensitivity to CYP2D6 variations make them valuable tools for investigating the clinical implications of this polymorphism. [, , , ]

Phenanthrene

  • Compound Description: Phenanthrene is an organic compound and a known substrate for CYP2D6. []
  • Relevance: Phenanthrene's metabolism by CYP2D6 makes it a useful tool in studies investigating the enzyme's activity and inhibition. []

Quinidine

  • Compound Description: Quinidine is a potent inhibitor of CYP2D6 and is frequently used in research to selectively inhibit CYP2D6-mediated metabolism. [, , , , , , , , , , , ] It serves as a tool to differentiate CYP2D6-mediated metabolism from pathways involving other CYP enzymes. [, , , , , , , , , , , ]
  • Relevance: Quinidine's potent inhibitory effect on CYP2D6 makes it a valuable tool in studies investigating Bufuralol metabolism. It helps dissect the specific contributions of CYP2D6 versus other CYP enzymes involved in Bufuralol biotransformation. [, , , , , , , , , , , ]

Quinine

  • Compound Description: Quinine, similar to Quinidine, acts as an inhibitor of CYP2D6, although its potency might vary depending on the specific CYP2D6 isoform or substrate. [, ]
  • Relevance: Quinine serves as another CYP2D6 inhibitor, providing an additional tool to probe the involvement of this enzyme in Bufuralol metabolism. [, ]

α-Naphthoflavone

  • Compound Description: α-Naphthoflavone is a known inhibitor of CYP1A2, frequently used in research to selectively block CYP1A2-mediated metabolism. [, , ]
  • Relevance: α-Naphthoflavone helps differentiate between the roles of CYP1A2 and CYP2D6 in Bufuralol metabolism, as it selectively inhibits the former. [, , ]

Ticlopidine

  • Compound Description: Ticlopidine is a drug that inhibits both CYP2D6 and CYP2C19, albeit with varying potencies depending on the specific substrate. []
  • Relevance: Ticlopidine, by inhibiting both CYP2D6 and CYP2C19, provides insights into the potential contribution of CYP2C19 to Bufuralol metabolism. []

S-Mephenytoin

  • Compound Description: S-Mephenytoin is a drug that undergoes stereoselective metabolism, primarily catalyzed by CYP2C19. [, ]
  • Relevance: S-Mephenytoin's metabolism is used to study CYP2C19 activity and explore the potential involvement of this enzyme in Bufuralol metabolism, especially in individuals with deficient CYP2D6 activity. [, ]

Fluoxetine and Norfluoxetine

  • Compound Description: Fluoxetine and its metabolite, norfluoxetine, are both inhibitors of CYP2D6. []
  • Relevance: The inhibitory effects of Fluoxetine and Norfluoxetine on CYP2D6 provide insights into potential drug interactions that could occur when these drugs are co-administered with Bufuralol, potentially affecting Bufuralol's metabolism and clearance. []

Nortriptyline

  • Compound Description: Nortriptyline is a drug and a known inhibitor of Bufuralol 1'-hydroxylase in both rat and human liver microsomes. []
  • Relevance: Nortriptyline serves as an example of a drug that can potentially interact with Bufuralol by inhibiting its metabolism, highlighting the clinical relevance of drug interactions involving CYP2D6. []

Properties

CAS Number

54340-62-4

Product Name

Bufuralol

IUPAC Name

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3

InChI Key

SSEBTPPFLLCUMN-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O

Solubility

Soluble in DMSO

Synonyms

ufuralol
bufuralol, (DL)-(+-)-isomer
bufuralol, hydrochloride
bufuralol, hydrochloride, (D)-(+)-isomer
bufuralol, hydrochloride, (DL)-(+-)-isomer
bufuralol, hydrochloride, (L)-(-)-isomer
Ro 3-4787

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.